molecular formula C12H28N4O2 B14752456 1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane CAS No. 296-36-6

1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane

Cat. No.: B14752456
CAS No.: 296-36-6
M. Wt: 260.38 g/mol
InChI Key: XZJKDJCMVGJUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane is a macrocyclic compound known for its ability to form stable complexes with various metal ionsThe unique structure of this compound allows it to interact with metal ions, making it useful in various applications, including analytical chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane can be synthesized through a multi-step process involving the reaction of ethylene glycol with ethylenediamine under controlled conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and requires heating to facilitate the formation of the macrocyclic ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Mechanism of Action

The mechanism by which 1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane exerts its effects primarily involves the formation of stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring coordinate with the metal ions, effectively encapsulating them. This interaction is driven by the electrostatic attraction between the metal ions and the electron-rich atoms in the ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms, which provide a versatile binding environment for a wide range of metal ions. This versatility makes it particularly useful in applications requiring selective metal ion binding .

Properties

CAS No.

296-36-6

Molecular Formula

C12H28N4O2

Molecular Weight

260.38 g/mol

IUPAC Name

1,10-dioxa-4,7,13,16-tetrazacyclooctadecane

InChI

InChI=1S/C12H28N4O2/c1-2-14-6-10-18-12-8-16-4-3-15-7-11-17-9-5-13-1/h13-16H,1-12H2

InChI Key

XZJKDJCMVGJUCK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOCCNCCNCCOCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.